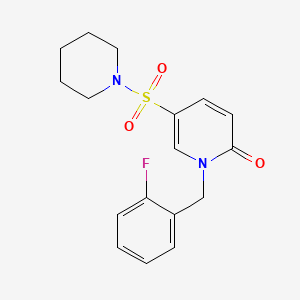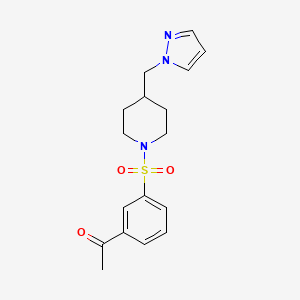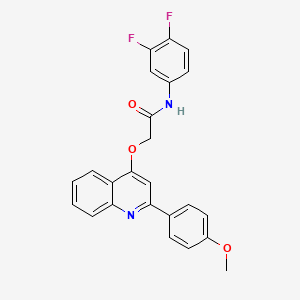
N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
The synthesis of a compound refers to the process by which the compound is made. This can involve various chemical reactions, starting from simple raw materials or precursors. The synthesis analysis would involve a detailed step-by-step description of this process, including the conditions required for each step (temperature, pressure, catalysts, etc.).Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the three-dimensional structure of a molecule.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, as well as decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the compound.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and stability under various conditions. These properties can provide valuable information about the compound’s structure and reactivity.科学的研究の応用
Crystal Structure and Anion Coordination
Research has demonstrated that derivatives of quinoline-based amides, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, exhibit unique crystal structures and anion coordination abilities. These compounds can form tweezer-like geometries and channel-like structures through weak C–H⋯π and C–H⋯O interactions, showcasing their potential in crystal engineering and as components in supramolecular assemblies (Kalita & Baruah, 2010).
Structural Aspects of Amide Derivatives
The structural aspects of isoquinoline derivatives, including their ability to form gels and crystalline salts with mineral acids, have been explored. These properties are influenced by the planarity of anions and have implications for the development of novel materials and pharmaceutical formulations (Karmakar et al., 2007).
Antimicrobial Activities
Some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of quinoline-based amides in developing new antimicrobial agents. These compounds have shown promising results against various pathogenic microorganisms, indicating their potential application in treating infectious diseases (Debnath & Ganguly, 2015).
Antitubercular Properties
Quinoline derivatives, particularly 2-(quinolin-4-yloxy)acetamides, have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds exhibit activity against drug-susceptible and drug-resistant strains of M. tuberculosis, showing potential as candidates for future development into drugs for tuberculosis treatment (Pissinate et al., 2016).
Fluorescent Sensors and Lanthanide Complexes
Aryl amide ligands based on quinoline, such as N-(p-tolyl)-2-(quinolin-8-yloxy)acetamide, have been utilized to synthesize lanthanide(III) complexes. These complexes exhibit luminescent properties, making them suitable for applications in optical materials and sensors. The research into these complexes focuses on their synthesis, characterization, and the study of their luminescent properties, which could lead to applications in lighting, displays, and bioimaging (Wu et al., 2008).
Safety And Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, as well as information on how to handle and dispose of the compound safely.
将来の方向性
Future directions would involve a discussion of potential areas for further research. This could include potential applications of the compound, or further studies to better understand its properties or mechanism of action.
I hope this general information is helpful. For specific information on “N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide”, I would recommend consulting a chemical database or scientific literature. Please note that handling and experimenting with chemical compounds should always be done by trained professionals in a controlled environment, following all relevant safety protocols.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O3/c1-30-17-9-6-15(7-10-17)22-13-23(18-4-2-3-5-21(18)28-22)31-14-24(29)27-16-8-11-19(25)20(26)12-16/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXZSIRLVJLPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943045.png)
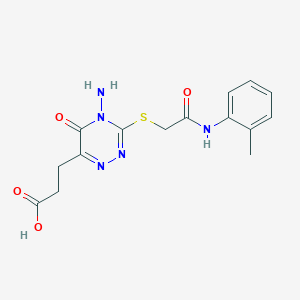
![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)
![5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943048.png)
![3-(3-hydroxypropyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2943049.png)

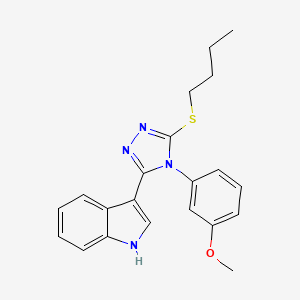
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2943054.png)
![2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2943055.png)
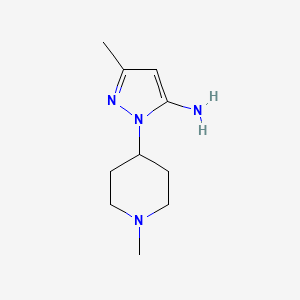

![(2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2943060.png)
